Strategic Utilization of Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2) in Advanced Drug Discovery
Strategic Utilization of Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2) in Advanced Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the precise engineering of physicochemical properties is paramount to overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2) represents a highly functionalized, densely packed pyridine scaffold that addresses multiple drug design challenges simultaneously[1]. By integrating a bioisosteric difluoromethoxy group, an orthogonal cross-coupling handle (C-6 chlorine), and a late-stage derivatization site (C-3 methyl ester), this building block accelerates the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and PDE4 antagonists[2].
Structural Deconstruction & Rational Design
As a Senior Application Scientist, I approach building blocks not just as chemical entities, but as strategic tools. The architecture of CAS 1805519-87-2 is deliberately engineered to offer three distinct vectors of functionalization:
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C-2 Difluoromethoxy Group (
): Unlike standard methoxy groups, the moiety acts as a lipophilic hydrogen bond donor/acceptor. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent pyridine nitrogen. This causality is critical: reducing basicity directly mitigates hERG channel binding liabilities (cardiotoxicity) while dramatically enhancing metabolic stability against CYP450-mediated O-dealkylation[3]. -
C-6 Chlorine: Positioned ortho to the pyridine nitrogen, this halogen is highly activated for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It serves as the primary vector for extending the molecular core.
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C-3 Methyl Ester: A protected carboxylate that remains stable during C-6 functionalization. It can be selectively saponified to a carboxylic acid for subsequent amide coupling—a ubiquitous motif in targeted therapeutics.
Fig 1. Logical workflow of orthogonal functionalization for CAS 1805519-87-2.
Physicochemical Profiling
Understanding the baseline metrics of this reagent is essential for predicting its behavior in complex synthetic sequences. Below is a summary of its core quantitative data[1][4].
| Property | Value | Implication for Synthesis |
| Chemical Name | Methyl 6-chloro-2-(difluoromethoxy)nicotinate | N/A |
| CAS Registry Number | 1805519-87-2 | Verifiable identity across vendors |
| Molecular Formula | High heteroatom density | |
| Molecular Weight | 237.59 g/mol | Ideal low-MW starting material |
| Physical State | Solid (typically) | Easy to handle and weigh |
| Reactivity Profile | Electrophilic at C-6 and C-3 | Requires nucleophiles or Pd-catalysis |
Metabolic Modulation: The Difluoromethoxy Advantage
The inclusion of the difluoromethoxy group is a calculated maneuver in medicinal chemistry. Standard methoxy-pyridines are rapidly recognized by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), leading to rapid O-demethylation, generating highly polar pyridones that are swiftly excreted.
By substituting hydrogen with fluorine, the carbon-oxygen bond is sterically and electronically shielded. The high electronegativity of fluorine strengthens the C-O bond, rendering it highly resistant to oxidative cleavage. This translates directly to a prolonged half-life and higher oral bioavailability in vivo[2][3].
Fig 2. Metabolic pathway modulation: Difluoromethoxy vs. Methoxy clearance.
Synthetic Workflows & Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choice and an in-process control (IPC) mechanism to verify success without requiring isolation.
Protocol A: Chemoselective C-6 Suzuki-Miyaura Cross-Coupling
Objective: Append an aryl/heteroaryl group at C-6 while preserving the C-3 methyl ester.
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Reagent Preparation: Combine CAS 1805519-87-2 (1.0 eq), an arylboronic acid (1.2 eq), and
(2.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.-
Causality:
is specifically chosen because it provides sufficient basicity to form the active boronate complex, but is mild enough to prevent the premature saponification of the C-3 methyl ester. The solvent ratio ensures the solubility of both the organic substrates and the inorganic base.
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Catalyst Addition & Degassing: Add
(0.05 eq). Sparge the mixture with Argon for 10 minutes.-
Causality:
features a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when dealing with electron-deficient pyridine electrophiles. Degassing prevents the oxidative deactivation of the Pd(0) active species.
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Execution: Heat to 90°C for 4 hours.
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Self-Validation Checkpoint (IPC): Analyze an aliquot via LC-MS.
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Validation Logic: The starting material possesses a distinct 3:1 isotopic cluster due to the
isotopes. A successful reaction is definitively validated by the complete disappearance of this isotopic cluster and the emergence of the new product mass, proving the halogen has been displaced.
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Protocol B: Mild C-3 Ester Saponification
Objective: Convert the C-3 methyl ester to a carboxylic acid for subsequent amide coupling.
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Reagent Preparation: Dissolve the intermediate from Protocol A in a 2:1:1 mixture of THF/MeOH/
. Add LiOH· (1.5 eq).-
Causality: The ternary solvent system is critical to maintain a homogenous phase between the highly lipophilic intermediate and the aqueous hydroxide. LiOH is selected over NaOH or KOH because it is a milder nucleophile; stronger bases at elevated temperatures risk undesired SNAr side reactions at the pyridine ring or degradation of the difluoromethoxy group.
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Execution: Stir at 25°C (Room Temperature) for 2 hours.
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Self-Validation Checkpoint (IPC): Analyze via TLC and LC-MS (Negative Ion Mode).
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Validation Logic: On TLC, the spot will shift dramatically to the baseline due to the formation of the highly polar carboxylate salt. On LC-MS (ESI-), the appearance of a strong
peak confirms the successful unmasking of the carboxylic acid, validating the system for the next amide coupling step.
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References
The following authoritative sources ground the physicochemical data and mechanistic rationales discussed in this whitepaper:
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Dohle, W., et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PubMed Central (PMC). URL:[Link]
- World Intellectual Property Organization (WIPO). WO2014158998A1 - Substituted pyridine and pyrazine compounds as PDE4 inhibitors. Google Patents.
Sources
- 1. Methyl 6-chloro-2-(difluoromethoxy)nicotinate | 1805519-87-2 [sigmaaldrich.com]
- 2. WO2014158998A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eMolecules Ambeed / Methyl 6-chloro-2-(difluoromethoxy)nicotinate / 1g | Fisher Scientific [fishersci.com]


